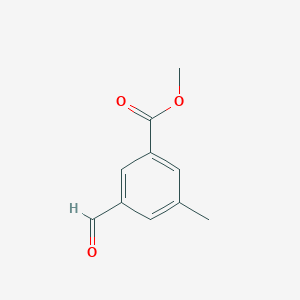

Methyl 3-formyl-5-methylbenzoate

Description

Methyl 3-formyl-5-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.185 g/mol . It is a derivative of benzoic acid, characterized by the presence of a formyl group and a methyl ester group on the benzene ring. This compound is commonly used as a building block in synthetic chemistry and has various applications in scientific research.

Properties

IUPAC Name |

methyl 3-formyl-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGPYDHLSLAPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the oxidation of methyl 3-(hydroxymethyl)-5-methylbenzoate using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. The reaction typically proceeds for about 2 hours, yielding the desired product with an 84% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The use of efficient oxidizing agents and optimized reaction conditions can facilitate the industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The methyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.

Major Products Formed

Oxidation: 3-formyl-5-methylbenzoic acid.

Reduction: Methyl 3-(hydroxymethyl)-5-methylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-formyl-5-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it valuable in the production of pharmaceuticals and agrochemicals.

Chemical Reactions

- Oxidation : The formyl group can be oxidized to a carboxylic acid using agents such as potassium permanganate or chromium trioxide.

- Reduction : The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

- Substitution : The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | 3-Carboxy-5-methylbenzoic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride | 3-Hydroxymethyl-5-methylbenzoic acid |

| Substitution | Thionyl chloride, phosphorus tribromide | 3-Halo-5-methylbenzoic acid derivatives |

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in targeting specific biological pathways associated with diseases. Its structural characteristics allow it to mimic natural substrates or inhibitors within metabolic pathways.

Case Studies

- In enzyme kinetics studies, this compound demonstrated significant inhibition of certain enzymes, indicating its potential as a lead compound for drug development.

- Research has highlighted its ability to target specific biological pathways, showcasing its relevance in developing new therapeutic agents.

Biological Studies

This compound is employed in studies investigating the biological activity of benzoic acid derivatives and their potential therapeutic effects.

This compound's interactions with biological systems make it valuable in drug design:

- It has been shown to exhibit anti-inflammatory properties.

- Research indicates potential antioxidant activities that could benefit various health conditions.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-5-methylbenzoate involves its reactivity due to the presence of the formyl and ester groups. These functional groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification reactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-formylbenzoate: Lacks the methyl group on the benzene ring.

Methyl 5-methylbenzoate: Lacks the formyl group.

Methyl 3-hydroxy-5-methylbenzoate: Contains a hydroxyl group instead of a formyl group.

Uniqueness

Methyl 3-formyl-5-methylbenzoate is unique due to the presence of both a formyl group and a methyl ester group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Methyl 3-formyl-5-methylbenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from scientific literature.

Chemical Structure and Properties

This compound features a benzoate structure with a formyl group at the 3-position and a methyl group at the 5-position. This configuration imparts unique reactivity and biological properties, making it a valuable compound in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity. This mechanism is critical in drug design, where modulation of enzyme function is often desired.

- Receptor Interaction : The compound may also interact with specific receptors, influencing signaling pathways that regulate cellular functions. Such interactions can lead to therapeutic effects or side effects depending on the target.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, derivatives of benzoic acid are known to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antioxidant Activity

Compounds structurally related to this compound often demonstrate antioxidant properties. These activities are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Synthesis and Evaluation of Bioactivity

A study synthesized this compound as part of a series of compounds aimed at evaluating their inhibitory effects on the BACE-1 enzyme, which is a target for Alzheimer's disease treatment. The synthesized compound exhibited promising low nanomolar activity against BACE-1, indicating its potential as a therapeutic agent .

| Compound | Yield (%) | BACE-1 Inhibition (nM) |

|---|---|---|

| 22b | 73 | Low nanomolar |

Toxicological Studies

Toxicological assessments have shown that long-term exposure to this compound does not produce chronic adverse effects under controlled conditions. This finding is significant for its potential use in consumer products and pharmaceuticals .

Future Perspectives

The ongoing exploration of this compound's biological activities suggests several avenues for future research:

- Drug Development : Continued investigation into its mechanism of action could lead to the development of novel therapeutics targeting specific diseases.

- Environmental Applications : Given its potential as an insecticide, further studies could explore its efficacy and safety in agricultural settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.